1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide
Description
1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide is a spirocyclic compound characterized by a unique heteroatom arrangement, featuring one oxygen atom (oxa) and one sulfur atom (thia) in its bicyclic framework. The sulfur atom is further oxidized to a sulfone group (8,8-dioxide), imparting strong electron-withdrawing properties. This compound has the molecular formula C₁₁H₂₄N₂O₂S and a molecular weight of 272.38 g/mol (CAS: 1477740-44-5). Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as seen in analogous spirocyclic sulfone derivatives. The sulfone group enhances stability and influences reactivity, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
8,8-dioxo-1-oxa-8λ6-thiaspiro[4.5]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S/c9-7-1-4-12-8(7)2-5-13(10,11)6-3-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPLBOLKVIBBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1=O)CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. Typically, such compounds are produced in small quantities using laboratory-scale synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced sulfur compounds.
Scientific Research Applications
1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Heteroatom Variations
The following table summarizes key spirocyclic compounds with variations in heteroatoms, substituents, and biological activities:
Electronic and Reactivity Differences
- Sulfone vs. Amine Groups : The sulfone in this compound creates a more electron-deficient core compared to nitrogen-rich analogs like 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one. This difference reduces nucleophilic attack susceptibility but enhances electrophilic reactivity.
- Hydrogen Bonding : Nitrogen-rich spiro compounds (e.g., triaza derivatives) exhibit stronger hydrogen bonding, improving solubility and target interaction, whereas sulfone-containing analogs may prioritize hydrophobic interactions.
Key Research Findings
Heteroatom Impact on Bioactivity : Nitrogen atoms in spiro compounds enhance hydrogen bonding and solubility, crucial for antiparasitic activity. Sulfone groups, however, improve metabolic stability and electron deficiency.
Conformational Flexibility : The spiro[4.5]decane framework allows diverse isomerism, with nitrogen-rich analogs adopting conformations favorable for enzyme binding.
Safety Profiles : Sulfone-containing spiro compounds may exhibit reduced dermal toxicity compared to analogs with reactive halogens (e.g., ’s 1-Oxaspiro compound).
Biological Activity
1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide, with the molecular formula and a molecular weight of 204.25 g/mol, is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
The compound is characterized by a spirocyclic structure that incorporates both oxygen and sulfur atoms. Its unique arrangement allows it to engage in various chemical reactions, such as oxidation and reduction, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure facilitates binding to molecular targets, potentially modulating their activity. This interaction can lead to various physiological effects, which are critical for its application in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antinociceptive Activity : In studies involving mouse models, the compound demonstrated potent antinociceptive effects, suggesting its potential use in pain management therapies .
- Neuroprotective Effects : The compound has been linked to neuroprotective activities, making it a candidate for treating neurodegenerative diseases .
- Enzyme Modulation : It has been employed in biochemical assays to study enzyme activities and metabolic pathways, showcasing its utility in biochemical research.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a table summarizing some key characteristics:
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antinociceptive Activity : A formalin test in mice showed that this compound significantly reduced pain responses, indicating strong antinociceptive properties. This suggests potential therapeutic applications in pain relief strategies .
- Neuroprotection Research : Another study highlighted the compound's ability to cross the blood-brain barrier (BBB), which is essential for neuroprotective agents. The findings indicated that it could protect neuronal cells from oxidative stress-induced damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
